molecular formula C36H48O19 B1496009 Lamiophlomioside A CAS No. 165406-97-3

Lamiophlomioside A

Cat. No.: B1496009
CAS No.: 165406-97-3
M. Wt: 784.8 g/mol
InChI Key: UMADJYFWGWTKSA-RMKNXTFCSA-N
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Description

Lamiophlomioside A is a useful research compound. Its molecular formula is C36H48O19 and its molecular weight is 784.8 g/mol. The purity is usually 95%.
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Biological Activity

Lamiophlomioside A is a meroterpenoid compound derived from various natural sources, particularly noted for its diverse biological activities. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Overview of Biological Activities

This compound exhibits a wide range of biological activities, including:

  • Antimicrobial Activity : Demonstrated efficacy against various bacterial and fungal strains.
  • Anti-inflammatory Activity : Inhibition of inflammatory responses in vitro and in vivo.
  • Antioxidant Activity : Scavenging of free radicals and reduction of oxidative stress.
  • Cytotoxic Effects : Induction of apoptosis in cancer cell lines.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against several pathogens. A study reported minimum inhibitory concentrations (MIC) for various bacteria:

Pathogen MIC (mg/mL)
Escherichia coli6.72
Staphylococcus aureus6.63
Candida albicans7.50

These results indicate that this compound possesses significant antibacterial and antifungal activity, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed using carrageenan-induced edema models in rats. The compound showed a dose-dependent reduction in paw edema:

Time (h) Edema Reduction (%)
194.69
289.66
387.83

This suggests that this compound effectively mitigates inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases.

Cytotoxic Effects

Research has shown that this compound can induce apoptosis in cancer cell lines such as neuroblastoma and colon cancer cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to increased apoptosis and reduced cell proliferation:

  • Caspase Activation : Caspase-3, -8, and -9 were activated upon treatment with this compound.
  • Bcl-2 Family Modulation : Decreased expression of Bcl-2 and increased expression of Bax were observed.

These findings underscore the potential of this compound as an anticancer agent .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Neuroprotective Effects : In a study involving human neuroblastoma cells (SH-SY5Y), pre-incubation with this compound reduced oxidative stress induced by hydrogen peroxide, indicating protective effects against neurodegeneration.
  • Cholinesterase Inhibition : The compound exhibited inhibitory effects on acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease due to its role in neurotransmitter regulation .

Properties

IUPAC Name

[2-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-5-hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H48O19/c1-17-26(41)27(42)28(43)34(52-17)55-31-29(44)33(49-11-10-19-5-8-21(39)23(13-19)48-3)53-24(14-50-35-32(45)36(46,15-37)16-51-35)30(31)54-25(40)9-6-18-4-7-20(38)22(12-18)47-2/h4-9,12-13,17,24,26-35,37-39,41-46H,10-11,14-16H2,1-3H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMADJYFWGWTKSA-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)COC4C(C(CO4)(CO)O)O)OCCC5=CC(=C(C=C5)O)OC)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)COC4C(C(CO4)(CO)O)O)OCCC5=CC(=C(C=C5)O)OC)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H48O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

784.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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